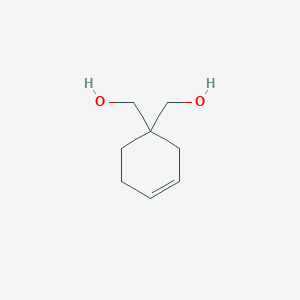

3-Cyclohexene-1,1-dimethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112688. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[1-(hydroxymethyl)cyclohex-3-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-6-8(7-10)4-2-1-3-5-8/h1-2,9-10H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEBFFWTZWGHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175968 | |

| Record name | 3-Cyclohexene-1,1-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160-94-3 | |

| Record name | 3-Cyclohexene-1,1-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2160-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1,1-dimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002160943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CYCLOHEXENE-1,1-DIMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1,1-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-2-ene-1,1-dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Cyclohexene-1,1-dimethanol via Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-cyclohexene-1,1-dimethanol, a valuable building block in organic synthesis, with a focus on the pivotal Diels-Alder reaction. Due to the limited availability of a modern, detailed experimental protocol for this specific molecule, this document combines established principles of the Diels-Alder reaction with plausible subsequent synthetic steps to offer a comprehensive procedural guide.

Introduction to the Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic chemistry for the formation of six-membered rings.[1][2] The reaction occurs between a conjugated diene (a molecule with two alternating double bonds) and a dienophile (an alkene or alkyne).[1][2] This concerted reaction is highly stereospecific and is a cornerstone of synthetic organic chemistry, enabling the efficient construction of complex cyclic molecules.[1]

The synthesis of this compound leverages this reaction, followed by a functional group transformation to yield the target diol. The overall synthetic strategy involves two key stages:

-

Diels-Alder Cycloaddition: The reaction between 1,3-butadiene (the diene) and a suitable dienophile to form the cyclohexene ring. Acrolein is a common dienophile that would lead to the formation of 3-cyclohexene-1-carboxaldehyde.

-

Hydroxymethylation: The conversion of the aldehyde group of the cycloadduct into a geminal diol functionality. This is often achieved through a reaction with formaldehyde.[3]

Proposed Reaction Pathway

The logical synthetic route to this compound is a two-step process, as illustrated in the following diagram.

Caption: Proposed two-step synthesis of this compound.

Quantitative Data

The following table summarizes the known physical and chemical properties of the target compound, this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [4] |

| Molecular Weight | 142.20 g/mol | [4] |

| CAS Number | 2160-94-3 | [4][5] |

| Melting Point | 88-90 °C | [6] |

| Boiling Point | 115 °C at 0.4 mmHg | [7] |

| Appearance | Beige fine crystalline powder | [7] |

Detailed Experimental Protocols

The following are proposed experimental protocols based on general procedures for Diels-Alder reactions and subsequent hydroxymethylation.

Step 1: Synthesis of 3-Cyclohexene-1-carboxaldehyde

This procedure is based on the well-established Diels-Alder reaction between 1,3-butadiene and acrolein.

Materials:

-

1,3-Butadiene (liquefied gas)

-

Acrolein (stabilized with hydroquinone)

-

Hydroquinone (as an inhibitor)

-

Toluene (anhydrous)

-

High-pressure reaction vessel (autoclave)

Procedure:

-

A high-pressure stainless-steel autoclave is charged with a solution of acrolein (1.0 mol) and a catalytic amount of hydroquinone (0.1 g) in anhydrous toluene (200 mL).

-

The autoclave is sealed and cooled to -78 °C using a dry ice/acetone bath.

-

1,3-Butadiene (1.2 mol) is condensed into the reaction vessel.

-

The autoclave is allowed to warm to room temperature and then heated to 100-150 °C for 4-6 hours. The pressure inside the vessel will increase significantly.

-

After the reaction period, the autoclave is cooled to room temperature, and the excess pressure is carefully vented in a fume hood.

-

The reaction mixture is transferred to a round-bottom flask.

-

The solvent and any unreacted starting materials are removed under reduced pressure.

-

The resulting crude 3-cyclohexene-1-carboxaldehyde is purified by vacuum distillation.

Step 2: Synthesis of this compound

This procedure is based on a crossed Cannizzaro-type reaction, as suggested by the historical literature for the conversion of a related tetrahydrobenzaldehyde.[3]

Materials:

-

3-Cyclohexene-1-carboxaldehyde

-

Formaldehyde (37% aqueous solution)

-

Calcium Hydroxide (Ca(OH)₂)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bisulfite solution

-

Saturated aqueous sodium chloride solution (brine)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a mixture of 3-cyclohexene-1-carboxaldehyde (1.0 mol) and formaldehyde (2.5 mol, 37% aqueous solution) is prepared.

-

A slurry of calcium hydroxide (1.2 mol) in water (100 mL) is added portion-wise to the stirred mixture.

-

The reaction mixture is heated to 50-60 °C for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is extracted with diethyl ether (3 x 150 mL) to separate the product.

-

The combined organic extracts are washed with a saturated aqueous sodium bisulfite solution to remove any unreacted formaldehyde and aldehyde, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Diels-Alder Reaction [organic-chemistry.org]

- 3. prepchem.com [prepchem.com]

- 4. This compound | C8H14O2 | CID 16544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - High purity | EN [georganics.sk]

- 6. This compound | 2160-94-3 [chemicalbook.com]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

Spectroscopic Profile of 3-Cyclohexene-1,1-dimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of 3-Cyclohexene-1,1-dimethanol, a versatile building block in organic synthesis. The document outlines the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for researchers. Detailed experimental protocols are provided to ensure reproducibility, and a visual representation of its synthesis pathway is included for enhanced understanding.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.7 | Multiplet | 2H | Olefinic protons (-CH=CH-) |

| ~3.6 | Singlet | 4H | Methylene protons of the hydroxymethyl groups (-CH₂OH) |

| ~2.1 | Multiplet | 4H | Allylic protons (-CH₂-CH=) |

| ~1.8 | Multiplet | 2H | Aliphatic protons (-CH₂-) |

| ~2.5 | Broad Singlet | 2H | Hydroxyl protons (-OH) |

Note: Chemical shifts are referenced to a standard internal solvent signal.

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~127 | Olefinic carbons (-CH=CH-) |

| ~68 | Methylene carbons of the hydroxymethyl groups (-CH₂OH) |

| ~40 | Quaternary carbon (C(CH₂)₂) |

| ~25 | Allylic carbons (-CH₂-CH=) |

| ~22 | Aliphatic carbon (-CH₂-) |

Note: Chemical shifts are referenced to a standard internal solvent signal.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (alcohol) |

| ~3025 | Medium | =C-H stretch (alkene) |

| ~2920 | Strong | C-H stretch (alkane) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1440 | Medium | CH₂ bend |

| ~1040 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry Data

| m/z | Relative Intensity | Possible Fragment |

| 142 | Moderate | [M]⁺ (Molecular Ion) |

| 124 | Moderate | [M - H₂O]⁺ |

| 111 | Strong | [M - CH₂OH]⁺ |

| 93 | High | [M - CH₂OH - H₂O]⁺ or Retro-Diels-Alder fragment |

| 79 | High | Cyclohexadienyl cation |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra were obtained with proton decoupling. A spectral width of 0-220 ppm and a longer relaxation delay (5-10 seconds) were used to ensure quantitative observation of all carbon signals, including quaternary carbons.

-

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a standard FT-IR spectrometer.

-

Sample Preparation: A small amount of liquid this compound was placed as a thin film between two potassium bromide (KBr) plates. Alternatively, for a solid sample, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) was recorded. The sample was then placed in the beam path, and the sample spectrum was acquired. A typical spectral range of 4000-400 cm⁻¹ was used with a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum was ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed on a standard GC-MS system.

-

Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography: A small volume (typically 1 µL) of the solution was injected into the GC inlet. The sample was vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature was programmed to ramp from a low initial temperature to a final high temperature to ensure separation of the analyte from any impurities.

-

Mass Spectrometry: As the compound eluted from the GC column, it entered the mass spectrometer's ion source. Electron ionization (EI) at 70 eV was used to generate charged fragments. The mass analyzer scanned a mass-to-charge (m/z) range of approximately 40-400 amu.

-

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern was compared with spectral libraries for confirmation.

Synthesis Workflow

The synthesis of this compound can be achieved through a two-step process starting from the Diels-Alder reaction of acrolein and 1,3-butadiene, followed by a crossed Cannizzaro reaction.

Caption: Synthesis of this compound.

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the logical flow of experiments for the complete spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Experimental workflow for spectroscopic characterization.

Spectroscopic Profile of 3-Cyclohexene-1,1-dimethanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Expected NMR Spectral Features

3-Cyclohexene-1,1-dimethanol possesses a cyclohexene ring functionalized with two hydroxymethyl groups at the C1 position. This structure gives rise to a unique set of signals in its NMR spectra, which are invaluable for its identification and characterization.

Figure 1. Chemical structure of this compound.

¹H and ¹³C NMR Spectral Data

Precise, experimentally verified ¹H and ¹³C NMR data for this compound are not available in the public domain at the time of this report. The following tables are provided as a template for data presentation upon experimental acquisition.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | Olefinic Protons (H3, H4) | |||

| Data not available | Methylene Protons (-CH₂OH) | |||

| Data not available | Allylic Protons (H2, H5) | |||

| Data not available | Aliphatic Protons (H6) | |||

| Data not available | Hydroxyl Protons (-OH) |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Quaternary Carbon (C1) |

| Data not available | Olefinic Carbons (C3, C4) |

| Data not available | Methylene Carbons (-CH₂OH) |

| Data not available | Allylic Carbons (C2, C5) |

| Data not available | Aliphatic Carbon (C6) |

Experimental Protocol for NMR Data Acquisition

The following provides a standardized methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-32.

-

-

Processing:

-

Apply Fourier transformation.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate all signals.

-

3. ¹³C NMR Spectroscopy:

-

Spectrometer: Utilize a 100 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Processing:

-

Apply Fourier transformation.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and assignment of the NMR spectra of this compound.

Figure 2. Logical workflow for NMR spectral analysis.

Physical and chemical properties of 3-Cyclohexene-1,1-dimethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Cyclohexene-1,1-dimethanol (CAS No. 2160-93-2). It is a bifunctional molecule featuring a cyclohexene ring and two primary hydroxyl groups.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly in polymer chemistry and the preparation of epoxy resins.[2][3] This document includes a summary of its key physical and chemical data, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral characteristics.

Chemical and Physical Properties

This compound is a white to beige crystalline powder under standard conditions.[4] It is stable under normal temperatures and pressures. The presence of two hydroxymethyl groups enhances its solubility in polar solvents through hydrogen bonding, while the cyclohexene ring provides hydrophobic character.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [6] |

| Molecular Weight | 142.20 g/mol | [6] |

| CAS Number | 2160-93-2 | [6] |

| Appearance | White to beige crystalline powder | [4] |

| Melting Point | 88-90 °C | [2][3] |

| Boiling Point | 115 °C at 0.4 mmHg | [3] |

| Density | 1.0392 g/cm³ (estimate) | [5] |

| IUPAC Name | [1-(hydroxymethyl)cyclohex-3-en-1-yl]methanol | [6] |

| Synonyms | 4,4-Bis(hydroxymethyl)-1-cyclohexene, 1,1-Bis(hydroxymethyl)-3-cyclohexene | [4][6] |

Spectral Data

The structural features of this compound have been characterized by various spectroscopic techniques.

Table 2: Summary of Spectral Data

| Technique | Key Features and Observations |

| ¹H NMR | Signals corresponding to olefinic protons, allylic protons, aliphatic protons of the cyclohexene ring, and the protons of the two hydroxymethyl groups. |

| ¹³C NMR | Resonances for the sp² hybridized carbons of the double bond, the quaternary carbon, and the sp³ hybridized carbons of the ring and the hydroxymethyl groups. |

| FTIR | Characteristic absorption bands for O-H stretching of the alcohol groups, C-H stretching of both sp² and sp³ hybridized carbons, C=C stretching of the alkene, and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns resulting from the loss of water, hydroxymethyl groups, and cleavage of the cyclohexene ring. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ typically exhibits the following signals: a broad singlet for the hydroxyl protons, a multiplet for the olefinic protons of the C=C double bond, and multiplets for the allylic and aliphatic protons of the cyclohexene ring, as well as a signal for the methylene protons of the two hydroxymethyl groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides evidence for the different carbon environments in the molecule. Key resonances include those for the two equivalent olefinic carbons, the quaternary carbon bonded to the two hydroxymethyl groups, the carbons of the hydroxymethyl groups, and the remaining sp³ hybridized carbons of the cyclohexene ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound typically displays a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibrations of the hydroxyl groups. Other significant peaks include C-H stretching vibrations for the sp² carbons of the double bond (above 3000 cm⁻¹) and the sp³ carbons of the ring (below 3000 cm⁻¹), a C=C stretching vibration around 1650 cm⁻¹, and C-O stretching vibrations in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 142. Common fragmentation patterns include the loss of a water molecule (M⁺ - 18), the loss of a hydroxymethyl group (M⁺ - 31), and further fragmentation of the cyclohexene ring.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Diels-Alder reaction to form 3-cyclohexenecarboxaldehyde, followed by a crossed Cannizzaro reaction with formaldehyde.[4]

Step 1: Diels-Alder Reaction to form 3-Cyclohexenecarboxaldehyde

This reaction involves the [4+2] cycloaddition of a 1,3-diene (e.g., 1,3-butadiene) and a dienophile (e.g., acrolein).

-

Materials: 1,3-butadiene, acrolein, hydroquinone (as a polymerization inhibitor), reaction vessel suitable for pressure reactions.

-

Procedure:

-

A cooled, pressure-rated reaction vessel is charged with acrolein and a small amount of hydroquinone.

-

An excess of liquefied 1,3-butadiene is carefully added to the vessel.

-

The vessel is sealed and heated to approximately 100-150 °C for several hours.

-

After cooling, the excess butadiene is vented, and the crude 3-cyclohexenecarboxaldehyde is purified by distillation.

-

Step 2: Crossed Cannizzaro Reaction

This step involves the base-catalyzed disproportionation of 3-cyclohexenecarboxaldehyde and formaldehyde.

-

Materials: 3-cyclohexenecarboxaldehyde, formaldehyde (as formalin solution), a strong base (e.g., sodium hydroxide or potassium hydroxide), and a suitable solvent (e.g., methanol or water).

-

Procedure:

-

A solution of 3-cyclohexenecarboxaldehyde in methanol is prepared in a round-bottom flask equipped with a stirrer and a reflux condenser.

-

An aqueous solution of formaldehyde (in excess) and sodium hydroxide is added dropwise to the aldehyde solution while stirring and maintaining the temperature.

-

After the addition is complete, the mixture is refluxed for a specified period to drive the reaction to completion.

-

The reaction mixture is then cooled, and the product is isolated.

-

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

-

Materials: Crude this compound, a suitable solvent or solvent pair (e.g., ethyl acetate/hexane), Erlenmeyer flask, heating mantle, and filtration apparatus.

-

Procedure:

-

The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

-

The hot solution is filtered to remove any insoluble impurities.

-

A solvent in which the product is poorly soluble (e.g., hexane) is slowly added to the hot filtrate until turbidity persists.

-

The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Purification Workflow

The following diagram outlines the general procedure for the purification of this compound by recrystallization.

Caption: A flowchart detailing the purification of this compound via recrystallization.

Safety and Handling

This compound may cause eye, skin, and respiratory tract irritation.[4] It may be harmful if swallowed or absorbed through the skin.[4] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area or a fume hood.[4] In case of contact, flush the affected area with plenty of water.[4]

Incompatible Materials: Strong oxidizing agents.[4]

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.[4]

Applications

The bifunctional nature of this compound, possessing both a reactive double bond and two primary hydroxyl groups, makes it a versatile building block in organic and polymer chemistry.[1]

-

Polymer Synthesis: It can be incorporated as a comonomer to modify the properties of polyesters and other polymers.

-

Epoxy Resins: It is used in the preparation of epoxy resins, where the hydroxyl groups can react with epichlorohydrin.[2][3]

-

Organic Synthesis: The double bond and hydroxyl groups can be further functionalized to create a variety of more complex molecules. For instance, the double bond can undergo reduction to the corresponding saturated cyclohexane derivative, and the hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids.[1]

References

Solubility Profile of 3-Cyclohexene-1,1-dimethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Cyclohexene-1,1-dimethanol, a versatile building block in organic synthesis. Understanding its solubility is critical for its application in reaction chemistry, formulation development, and purification processes. This document outlines the expected solubility of this compound in various organic solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Concepts: Structural Influence on Solubility

This compound is a molecule that possesses both polar and nonpolar characteristics, which dictates its solubility behavior.[1] Its chemical structure consists of a nonpolar cyclohexene ring and two polar hydroxymethyl (-CH2OH) groups.[1] The presence of the hydroxyl groups allows for hydrogen bonding, which promotes solubility in polar solvents.[1] Conversely, the hydrophobic cyclohexene ring contributes to its solubility in nonpolar solvents.[1] This amphiphilic nature results in a nuanced solubility profile, with a general preference for polar organic solvents.

Quantitative Solubility Data

The following table provides solubility data for 1,4-Cyclohexanedimethanol at 20°C, which can be used as a proxy to estimate the solubility of this compound.

| Solvent | Solvent Polarity | Estimated Solubility of this compound ( g/100g solvent @ 20°C) |

| Methanol | Polar Protic | ~92 |

| Benzene | Nonpolar | ~1 |

Data is based on the reported solubility of 1,4-Cyclohexanedimethanol and serves as an estimation.[2]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials or test tubes with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm pore size)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

-

Preparation of Solvent: Add a precise volume of the chosen organic solvent to a series of vials.

-

Addition of Solute: To each vial, add an excess amount of this compound. The exact amount should be recorded.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 12 hours to allow any undissolved solute to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any suspended microparticles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a pre-calibrated GC or HPLC.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated solution.

-

-

Calculation of Solubility: The solubility can be expressed in various units, such as g/100mL or mol/L, based on the determined concentration.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: A flowchart of the experimental procedure for determining solubility.

References

Historical Synthesis of 3-Cyclohexene-1,1-dimethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexene-1,1-dimethanol is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. Its cyclohexene ring provides a scaffold for stereoselective transformations, while the two primary hydroxyl groups offer points for further functionalization. This guide provides a detailed overview of the core historical methods for the synthesis of this compound, presenting quantitative data, comprehensive experimental protocols, and visual representations of the synthetic pathways.

Core Synthetic Strategy

The historical synthesis of this compound is predominantly a two-step process. The first step involves the formation of the cyclohexene ring system through a Diels-Alder reaction, followed by the installation of the geminal diol functionality in the second step.

Step 1: Diels-Alder Reaction for 3-Cyclohexene-1-carboxaldehyde

The formation of the 3-cyclohexene-1-carboxaldehyde intermediate is a classic example of the Diels-Alder reaction, a powerful tool in organic synthesis for the construction of six-membered rings.[1] In this [4+2] cycloaddition, 1,3-butadiene acts as the diene and acrolein serves as the dienophile.

Quantitative Data Summary

| Diene | Dienophile | Temperature (°C) | Time (h) | Pressure | Yield (%) | Reference |

| 1,3-Butadiene | Acrolein | 150 | 3 | 4 MPa | >91 | [2] |

Detailed Experimental Protocol

Synthesis of 3-Cyclohexene-1-carboxaldehyde

-

Apparatus: A 50 mL stainless steel stirred autoclave is charged with 20 g of a suitable solvent such as 1,4-dimethylcyclohexane.[2]

-

Procedure: The autoclave is sealed and heated to 150°C while maintaining an inert atmosphere with nitrogen at 4 MPa. A mixture of 4.8 g of acrolein and 6.2 g of 1,3-butadiene is then introduced into the heated autoclave.[2] The reaction mixture is stirred at 150°C and a pressure of 4 MPa for 3 hours.

-

Work-up and Purification: After the reaction is complete, the autoclave is cooled, and any unreacted starting materials are removed by distillation at atmospheric pressure. The desired product, 3-cyclohexene-1-carboxaldehyde, is then purified by distillation, collecting the fraction boiling at 163-164°C.[2] Gas chromatography analysis typically shows a purity of over 99.5%.[2]

Step 2: Synthesis of this compound

The second and final step in the historical synthesis is the reaction of 3-cyclohexene-1-carboxaldehyde with formaldehyde in the presence of a strong base. This transformation is a crossed Cannizzaro-type reaction. In this reaction, formaldehyde, which is more readily attacked by the hydroxide nucleophile, is oxidized to formic acid, while the 3-cyclohexene-1-carboxaldehyde is reduced to the corresponding alcohol, this compound.[3][4][5]

Quantitative Data Summary

A key historical report by H. E. French and D. M. Gallagher in 1942 describes this reaction. While the full text of this specific paper is not widely available in public digital archives, related procedures and the principles of the crossed Cannizzaro reaction allow for the reconstruction of a plausible and effective protocol. The reaction is known to proceed in good yield.

Detailed Experimental Protocol

Synthesis of this compound

-

Reagents: 3-cyclohexene-1-carboxaldehyde, formaldehyde (typically as a 37% aqueous solution, formalin), and a strong base such as sodium hydroxide or potassium hydroxide.

-

Procedure: A mixture of 3-cyclohexene-1-carboxaldehyde and an excess of formaldehyde is treated with a concentrated solution of sodium hydroxide. The reaction is typically stirred at room temperature or with gentle heating.

-

Mechanism: The hydroxide ion preferentially attacks the more electrophilic carbonyl carbon of formaldehyde. The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of 3-cyclohexene-1-carboxaldehyde, effecting its reduction.

-

Work-up and Purification: After the reaction is complete, the mixture is typically neutralized with an acid. The product, this compound, can then be extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The final product can be further purified by distillation or recrystallization.

Conclusion

The historical synthesis of this compound is a robust and efficient two-step process that utilizes fundamental and powerful reactions in organic chemistry. The initial Diels-Alder reaction provides a reliable method for the construction of the core cyclohexene ring, while the subsequent crossed Cannizzaro-type reaction effectively installs the desired geminal diol functionality. These methods, established in the mid-20th century, laid the groundwork for the synthesis and further exploration of this versatile chemical intermediate. Modern advancements may offer alternative reagents and milder conditions, but the core logic of this historical pathway remains a testament to the enduring principles of organic synthesis.

References

- 1. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]

- 2. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 3. snscourseware.org [snscourseware.org]

- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 5. Cannizzaro’s reaction and Crossed Cannizzaro’s reaction – Definition, Examples and Mechanism [chemicalnote.com]

Technical Guide: 3-Cyclohexene-1,1-dimethanol (CAS 2160-94-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 3-Cyclohexene-1,1-dimethanol (CAS Number: 2160-94-3). This bifunctional molecule, featuring a cyclohexene ring and two primary hydroxyl groups, holds potential as a versatile building block in organic synthesis and materials science.[1] Its structure suggests possibilities for further functionalization, making it a compound of interest for various research and development applications. This document summarizes its chemical and physical properties, safety information, and current understanding of its synthesis and potential applications.

Chemical and Physical Properties

This compound is a white to beige crystalline powder under standard conditions. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2160-94-3 | [2] |

| Molecular Formula | C₈H₁₄O₂ | [2] |

| Molecular Weight | 142.20 g/mol | [2] |

| IUPAC Name | [1-(hydroxymethyl)cyclohex-3-en-1-yl]methanol | [2] |

| Synonyms | 1,1-Bis(hydroxymethyl)-3-cyclohexene, 4,4-Bis(hydroxymethyl)cyclohexene, 4,4-Bis(hydroxymethyl)-1-cyclohexene | [2] |

| Appearance | White - Beige Crystalline Powder | |

| Melting Point | 88-90 °C | [3] |

| Solubility | Likely soluble in polar organic solvents like ethanol and methanol. Reduced solubility in non-polar solvents and potentially limited solubility in water.[4] | [4] |

| XlogP (Predicted) | 0.5 | [2][5] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of available spectral information is provided in Table 2.

Table 2: Spectral Data for this compound

| Spectrum Type | Key Features/Notes | Source(s) |

| ¹H NMR | Data available. | PubChem |

| ¹³C NMR | Data available. | PubChem |

| Infrared (IR) | Data available. | PubChem |

| Mass Spectrometry | Data available. | PubChem |

Synthesis

A generalized workflow for this type of synthesis is depicted in the following diagram.

Chemical Reactivity and Potential Applications

The bifunctional nature of this compound, with its reactive double bond and two hydroxyl groups, makes it a versatile intermediate for further chemical modifications.[1]

-

Polymer Synthesis: The diol functionality allows for its incorporation into polyesters, polyurethanes, and other polymers, potentially modifying their physical properties.

-

Derivatization: The hydroxyl groups can undergo esterification, etherification, and other reactions to produce a variety of derivatives. The double bond can participate in addition reactions, such as hydrogenation or halogenation.[1]

The logical relationship of its functional groups to potential derivatives is illustrated below.

References

- 1. This compound | 2160-94-3 | Benchchem [benchchem.com]

- 2. This compound | C8H14O2 | CID 16544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2160-94-3 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. PubChemLite - this compound (C8H14O2) [pubchemlite.lcsb.uni.lu]

- 6. prepchem.com [prepchem.com]

The Bifunctional Reactivity of 3-Cyclohexene-1,1-dimethanol: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the double bond in 3-Cyclohexene-1,1-dimethanol, a versatile bifunctional molecule. The presence of both a reactive alkene and two primary hydroxyl groups within a cyclohexene scaffold makes this compound a valuable building block in organic synthesis, polymer chemistry, and potentially in the development of novel therapeutic agents. This document details key reactions of the double bond, including electrophilic additions, hydrogenation, and oxidation, supported by quantitative data from analogous systems. Detailed experimental protocols are provided to serve as a practical resource for laboratory professionals. Furthermore, this guide explores the potential applications of this compound derivatives in medicinal chemistry, particularly in the synthesis of complex scaffolds such as spirocycles.

Introduction

This compound (C8H14O2, CAS No: 2160-94-3) is a unique cyclic alcohol possessing a geminal dihydroxymethyl-substituted carbon and a carbon-carbon double bond within its six-membered ring.[1] This bifunctionality allows for a diverse range of chemical transformations, targeting either the alkene for cycloadditions and functional group additions, or the diol moiety for esterification, etherification, and polymerization. The reactivity of the double bond is of particular interest as it provides a gateway to a variety of saturated and functionalized cyclohexane derivatives, which are common motifs in pharmaceuticals and materials science. This guide focuses on the key transformations of the double bond, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic potential.

Reactivity of the Double Bond

The endocyclic double bond in this compound is susceptible to a variety of addition reactions, characteristic of alkenes. The primary modes of reactivity include electrophilic addition, catalytic hydrogenation, and oxidation reactions such as epoxidation and dihydroxylation.

Electrophilic Addition

The electron-rich double bond readily undergoes electrophilic addition. Halogenation, particularly bromination, is a classic example. The reaction proceeds through a bromonium ion intermediate, which is then attacked by a bromide ion to typically yield the trans-dibrominated product.[2] In the presence of a nucleophilic solvent like methanol, the solvent can intercept the bromonium ion, leading to the formation of a bromoether.[2]

Catalytic Hydrogenation

The double bond can be selectively reduced to the corresponding alkane, cyclohexane-1,1-dimethanol, through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C).[3] The reaction is generally high-yielding and proceeds under mild conditions, leaving the hydroxyl groups intact.[3] The addition of hydrogen occurs in a syn-fashion, where both hydrogen atoms add to the same face of the double bond.[4]

Oxidation Reactions

Epoxidation of the double bond using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, 4,4-bis(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane. This epoxide is a valuable intermediate for further synthetic transformations, including ring-opening reactions to form diols and other functionalized cyclohexanes. The epoxide can also serve as a monomer in ring-opening polymerizations.[5]

The double bond can be dihydroxylated to form a triol, 4,4-bis(hydroxymethyl)cyclohexane-1,2-diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis of the epoxide ring.[6]

Quantitative Data

| Reaction | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |

| Catalytic Hydrogenation | H₂, 5 wt% Pd on porous ceria, 3 atm, 393 K | Cyclohexene | Cyclohexane | 29 | [7] |

| Epoxidation | m-CPBA, Dichloromethane, 0°C to room temp. | Cyclohexene | Cyclohexene oxide | High (not specified) | [8] |

| Epoxidation | H₂O₂, Acetonitrile, 60°C, TS-1 catalyst | Cyclohexene | Cyclohexene oxide | >99 | [8] |

| anti-Dihydroxylation | H₂O₂, Formic acid, 40-45°C | Cyclohexene | trans-1,2-Cyclohexanediol | 77-90 | [6] |

Experimental Protocols

The following protocols are generalized procedures for key reactions of the double bond, adapted for this compound based on standard laboratory practices for cyclohexene derivatives.

Protocol for Catalytic Hydrogenation

Objective: To synthesize cyclohexane-1,1-dimethanol.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a flask suitable for hydrogenation, dissolve this compound in ethanol.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

-

Seal the flask and purge with nitrogen gas, followed by vacuum.

-

Introduce hydrogen gas into the flask (a balloon or a hydrogenation apparatus can be used).

-

Stir the reaction mixture vigorously at room temperature and atmospheric pressure (or as required) until the reaction is complete (monitor by TLC or GC).

-

Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude cyclohexane-1,1-dimethanol, which can be purified further if necessary.

Protocol for Epoxidation with m-CPBA

Objective: To synthesize 4,4-bis(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in DCM in a round-bottom flask and cool to 0°C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in DCM.

-

Add the m-CPBA solution dropwise to the stirred solution of the diol over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude epoxide.

Protocol for Bromination

Objective: To synthesize 3,4-dibromocyclohexane-1,1-dimethanol.

Materials:

-

This compound

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

Procedure:

-

Dissolve this compound in CCl₄ or DCM in a round-bottom flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise. The disappearance of the bromine color indicates the reaction is proceeding.

-

Continue addition until a faint bromine color persists.

-

Stir for an additional 30 minutes at 0°C.

-

Wash the reaction mixture with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the dibrominated product.

Relevance in Drug Development and Medicinal Chemistry

While this compound itself is not a known therapeutic agent, its derivatives hold potential in drug discovery. The functionalized cyclohexane core is a common scaffold in many biologically active molecules.

Synthesis of Spirocyclic Compounds

The geminal diol functionality of this compound and its saturated counterpart makes them potential precursors for the synthesis of spirocyclic compounds. Spirocycles are an important class of compounds in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved target binding and pharmacokinetic properties.[3] For instance, spiro compounds derived from isatin and barbituric acid have shown potential anticancer activity against various human cancer cell lines.[9]

Monomers for Biocompatible Polymers

The diol functionality allows this compound and its derivatives, such as cyclohexane-1,1-dimethanol, to be used as monomers in the synthesis of polyesters and polyurethanes.[10] These polymers can have applications in drug delivery systems and as biocompatible materials for medical devices. The epoxide derivative can also be used in ring-opening polymerizations to create polyethers with potential biomedical applications.[11]

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis and materials science. The reactivity of its double bond allows for a wide range of transformations, leading to the formation of functionalized saturated cyclohexane derivatives. While specific quantitative data and direct applications in drug development for this molecule are limited, the general reactivity patterns of cyclohexenes and the utility of the resulting scaffolds suggest that this compound is a valuable and underexplored building block for the synthesis of complex molecules with potential biological activity. The protocols and data presented in this guide serve as a foundation for further research and development in this area.

References

- 1. This compound | C8H14O2 | CID 16544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Hydrogenation of cyclohexene over single-atom Pt or Pd incorporated porous ceria nanoparticles under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. EP3337780B1 - Process for preparing 1,4-bis(ethoxymethyl)cyclohexane - Google Patents [patents.google.com]

- 10. US7956154B2 - Polymers incorporating 1,3 and 1,4 cyclohexanedimethanol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Functional Group Analysis of 3-Cyclohexene-1,1-dimethanol

Abstract

This compound (CAS No: 2160-94-3) is a bifunctional molecule featuring both alkene and primary alcohol moieties, making it a valuable building block in polymer chemistry and organic synthesis.[1] Its unique structure, with two hydroxymethyl groups on a single carbon atom within a cyclohexene ring, offers specific stereochemical properties and reactivity.[1] This guide provides a comprehensive overview of the analytical techniques used to identify and characterize its functional groups. It details the spectroscopic signatures found in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this document outlines detailed experimental protocols and presents a logical workflow for the complete characterization of the molecule.

Molecular Structure and Functional Groups

This compound, with the molecular formula C₈H₁₄O₂, possesses two key functional groups that dictate its chemical behavior: a carbon-carbon double bond within the cyclohexene ring and two primary hydroxyl (-OH) groups.[2][3]

Caption: Molecular structure of this compound.

Spectroscopic Analysis

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of this compound.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups by detecting their characteristic vibrational frequencies. The spectrum is dominated by the strong, broad O-H stretching band of the alcohol groups and the C=C stretching of the alkene.

Table 1: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| 3600-3200 | Alcohol (O-H) | Stretch, H-bonded | Strong, Broad |

| 3100-3000 | Alkene (=C-H) | Stretch | Medium |

| 2960-2850 | Alkane (C-H) | Stretch | Strong |

| 1660-1640 | Alkene (C=C) | Stretch | Medium |

| 1450-1375 | Alkane (C-H) | Bend | Medium |

| 1050-1000 | Primary Alcohol (C-O) | Stretch | Strong |

Data compiled from typical values for functional groups.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum shows distinct signals for the vinylic, allylic, aliphatic, and hydroxymethyl protons. The symmetry of the molecule simplifies the spectrum to some extent.[5][6]

¹³C NMR: The carbon NMR spectrum confirms the presence of eight distinct carbon atoms, with characteristic shifts for the sp² carbons of the double bond and the sp³ carbons of the ring and hydroxymethyl groups.[2]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Signal | Approx. δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| Vinylic | 5.6 - 5.8 | Multiplet | =C-H | |

| Allylic | ~2.1 | Multiplet | C=C-CH ₂ | |

| Aliphatic | 1.6 - 2.0 | Multiplet | -CH ₂- | |

| Hydroxymethyl | ~3.5 | Singlet/Multiplet | -CH ₂-OH | |

| Hydroxyl | Variable | Broad Singlet | -OH | |

| ¹³C NMR | Signal | Approx. δ (ppm) | Assignment | |

| Vinylic | 125 - 130 | C =C | ||

| Hydroxymethyl | 65 - 70 | -C H₂-OH | ||

| Quaternary | 40 - 45 | C -(CH₂OH)₂ |

| | Aliphatic | 20 - 30 | | -C H₂- |

Note: Predicted values are based on standard chemical shift ranges. Actual spectra may vary based on solvent and instrument.[2][7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. The molecular ion peak [M]⁺ for C₈H₁₄O₂ is expected at an m/z of 142.20.[2]

Table 3: Key Mass Spectrometry Fragments

| m/z | Possible Fragment | Interpretation |

|---|---|---|

| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 124 | [M - H₂O]⁺ | Loss of water |

| 111 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical |

| 93 | [124 - CH₂OH]⁺ | Loss of hydroxymethyl from the dehydrated ion |

| 79 | [C₆H₇]⁺ | Cyclohexadienyl cation (from retro-Diels-Alder) |

Data sourced from spectral databases for this compound.[2]

Chemical Reactivity and Confirmation

The presence of the alkene and diol functional groups can be further confirmed through specific chemical reactions.

Caption: Key reactions confirming the alkene and diol functional groups.

-

Alkene Confirmation : The double bond can be saturated via catalytic hydrogenation to yield cyclohexane-1,1-dimethanol.[1] It will also readily decolorize a solution of bromine via an electrophilic addition reaction.

-

Diol Confirmation : The primary alcohol groups can be oxidized. A strong oxidizing agent like potassium permanganate (KMnO₄) will convert them into a dicarboxylic acid, 3-cyclohexene-1,1-dicarboxylic acid.[1]

Experimental Protocols & Workflow

A systematic workflow ensures accurate and comprehensive analysis of the compound.

Caption: Logical workflow for the functional group analysis.

Protocol for FTIR Spectroscopy

-

Sample Preparation : As this compound is a solid at room temperature (melting point 88-90 °C), prepare a KBr pellet.[8] Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal interference in the regions of interest, or use an Attenuated Total Reflectance (ATR) accessory.[2]

-

Background Spectrum : Record a background spectrum of the pure KBr pellet or solvent.

-

Sample Spectrum : Record the spectrum of the sample from approximately 4000 to 400 cm⁻¹.

-

Data Analysis : Process the spectrum by subtracting the background. Identify the key absorption bands corresponding to the O-H, C=C, =C-H, and C-O functional groups as listed in Table 1.

Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition : Acquire the proton NMR spectrum. Set appropriate parameters for spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition : Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Analysis : Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Assign the chemical shifts and multiplicities for both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation : Inject a small volume (e.g., 1 µL) of the solution into the GC system. Use a suitable capillary column (e.g., nonpolar DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities (e.g., ramp from 50 °C to 250 °C).

-

MS Detection : Use Electron Ionization (EI) at a standard energy of 70 eV. The mass spectrometer will scan a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

-

Data Analysis : Identify the GC peak corresponding to this compound. Analyze the associated mass spectrum to find the molecular ion peak and compare the fragmentation pattern with the expected values in Table 3 and library data.[2]

Conclusion

The functional group analysis of this compound is reliably achieved through a combination of FTIR, NMR, and Mass Spectrometry. FTIR provides direct evidence of the critical hydroxyl and alkene groups. NMR spectroscopy offers a detailed map of the molecule's carbon-hydrogen framework, confirming its specific isomeric structure. Finally, Mass Spectrometry verifies the molecular weight and provides a characteristic fragmentation pattern for definitive identification. Together, these techniques, supported by an understanding of the molecule's chemical reactivity, provide a robust and conclusive characterization essential for its application in research and development.

References

- 1. This compound | 2160-94-3 | Benchchem [benchchem.com]

- 2. This compound | C8H14O2 | CID 16544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H14O2) [pubchemlite.lcsb.uni.lu]

- 4. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. quora.com [quora.com]

- 6. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Cyclohexene(110-83-8) 1H NMR [m.chemicalbook.com]

- 8. This compound | 2160-94-3 [chemicalbook.com]

In-depth Technical Guide on the Thermal Decomposition of 3-Cyclohexene-1,1-dimethanol

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research detailing the thermal decomposition products of 3-Cyclohexene-1,1-dimethanol. While information regarding its synthesis, chemical properties, and safety is available, dedicated studies on its behavior under thermal stress, including pyrolysis and the resultant degradation products, are not present in the reviewed sources.

This guide aims to provide a foundational understanding of this compound based on existing data and to offer insights into the thermal decomposition of structurally related compounds, which may serve as a proxy for potential degradation pathways.

Properties of this compound

This compound, with the chemical formula C₈H₁₄O₂, is a bifunctional molecule featuring a cyclohexene ring and two primary alcohol groups. Its structure offers reactive sites at both the carbon-carbon double bond and the hydroxyl groups.

Key Properties:

| Property | Value | Reference |

| Molecular Weight | 142.20 g/mol | |

| Appearance | White - Beige Crystalline Powder | |

| Chemical Stability | Stable under normal temperatures and pressures. | |

| Incompatibilities | Strong oxidizing agents. | |

| Hazardous Decomposition Products (General) | Carbon monoxide, carbon dioxide. |

Analogous Thermal Decomposition: Cyclohexane

While data on this compound is scarce, studies on the thermal decomposition of cyclohexane may provide some analogous insights into the potential behavior of the cyclohexene ring under thermal stress. It is crucial to note that the presence of the dimethanol group will significantly influence the decomposition pathways.

Research on cyclohexane pyrolysis has shown that the primary initiation reaction is the fission of a C-C bond, leading to the formation of a 1,6-hexyl diradical. This diradical can then undergo several reactions, including isomerization to 1-hexene or dissociation into smaller fragments. High-temperature studies have also observed the formation of aromatic compounds like benzene through sequential hydrogen eliminations.

Experimental Protocol for Cyclohexane Pyrolysis (Example):

A common method for studying thermal decomposition is flash pyrolysis coupled with a sensitive analytical technique like vacuum ultraviolet (VUV) photoionization time-of-flight mass spectrometry (TOFMS).

-

Sample Preparation: A diluted mixture of the compound (e.g., ~1% cyclohexane) in an inert carrier gas like N₂ or helium is prepared.

-

Pyrolysis: The gas mixture is passed through a heated microreactor (e.g., a SiC tube) where it is subjected to high temperatures (up to 1310 K) for a very short duration (< 100 µs).

-

Analysis: The decomposition products are then ionized using a VUV laser and analyzed by TOFMS to identify the different species based on their mass-to-charge ratio.

Postulated Decomposition Pathways for this compound

Based on the structure of this compound and the known behavior of related compounds, several hypothetical decomposition pathways can be proposed. These remain speculative without direct experimental evidence.

A potential logical workflow for investigating the thermal decomposition of this compound is outlined below.

Future Research Directions

The absence of data on the thermal decomposition of this compound highlights a significant knowledge gap. Future research should focus on:

-

Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and the overall mass loss profile.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the volatile decomposition products.

-

In-situ Spectroscopic Studies: To probe the reaction mechanism and identify transient intermediates.

-

Computational Modeling: To predict decomposition pathways and product distributions.

Understanding the thermal stability and decomposition products of this compound is crucial for its application in materials science and as a synthesis intermediate, particularly in processes requiring elevated temperatures. Further investigation in this area is strongly encouraged to ensure its safe and effective use.

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Unsaturated Polyesters Using 3-Cyclohexene-1,1-dimethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel polymers with tailored properties is a cornerstone of materials science and plays a crucial role in advancing drug delivery technologies. Cycloaliphatic diols, such as 1,4-cyclohexanedimethanol (CHDM), are known to impart enhanced thermal stability, mechanical strength, and chemical resistance to polyesters due to the rigid cyclohexane ring in the polymer backbone.[1] This document provides detailed application notes and a generalized experimental protocol for the synthesis of unsaturated polyesters using a less explored monomer, 3-Cyclohexene-1,1-dimethanol.

The introduction of a cyclohexene moiety into the polyester backbone is anticipated to offer the benefits of a cycloaliphatic structure while also providing a reactive site—the carbon-carbon double bond—for post-polymerization modifications. This functionality opens up possibilities for crosslinking, grafting, or the attachment of bioactive molecules, making these unsaturated polyesters promising candidates for applications in controlled-release drug formulations, biodegradable networks, and advanced coatings.

Due to the limited availability of published data specifically on the polymerization of this compound, the following protocols are based on well-established methods for the synthesis of unsaturated polyesters and polyesters derived from analogous cycloaliphatic diols.

Key Attributes of Polyesters from this compound (Anticipated)

-

Tunable Mechanical Properties: The presence of the cyclohexene ring is expected to contribute to rigidity and a higher glass transition temperature (Tg) compared to linear aliphatic polyesters.

-

Post-Polymerization Functionality: The double bond in the cyclohexene ring can be leveraged for various chemical modifications, allowing for the tailoring of the polymer's final properties.

-

Potential for Biodegradability: As with other aliphatic and cycloaliphatic polyesters, those derived from this compound may exhibit biodegradability, a desirable trait for many biomedical applications.

-

Enhanced Thermal Stability: The cyclic structure is likely to improve the thermal stability of the resulting polyester.

Experimental Protocols

This section outlines a general two-stage melt polycondensation procedure for synthesizing an unsaturated polyester from this compound and a suitable dicarboxylic acid, such as terephthalic acid or adipic acid.

Materials and Equipment:

-

Monomers:

-

This compound (purity > 98%)

-

Dicarboxylic acid (e.g., Terephthalic acid, Adipic acid) or its dimethyl ester (e.g., Dimethyl terephthalate) (purity > 99%)

-

-

Catalyst:

-

Antimony(III) oxide (Sb₂O₃)

-

Titanium(IV) butoxide (Ti(OBu)₄)

-

Zinc acetate (Zn(OAc)₂)

-

-

Stabilizer/Antioxidant:

-

Phosphorous acid (H₃PO₃) or a hindered phenolic antioxidant (e.g., Irganox 1010)

-

-

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection

-

Heating mantle with a temperature controller

-

Vacuum pump

-

High-torque mechanical stirrer

-

Protocol 1: Two-Stage Melt Polycondensation

Stage 1: Esterification (or Transesterification)

-

Reactor Setup: Assemble the reaction vessel and ensure all glassware is dry. Charge the reactor with equimolar amounts of this compound and the chosen dicarboxylic acid (or its dimethyl ester). A slight excess (10-20 mol%) of the diol is often used to compensate for any loss during the reaction.

-

Catalyst and Stabilizer Addition: Add the catalyst (typically 200-500 ppm relative to the polymer weight) and a stabilizer (around 0.1 wt%).

-

Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout this stage.

-

Heating and Reaction: Begin stirring and gradually heat the mixture to 180-220°C. As the temperature increases, the monomers will melt and the esterification (or transesterification) reaction will commence, leading to the formation of water (or methanol) as a byproduct.

-

Byproduct Removal: The byproduct (water or methanol) will distill out of the reaction mixture and can be collected in a receiving flask. Continue this stage until approximately 80-90% of the theoretical amount of the byproduct has been collected. This typically takes 2-4 hours.

Stage 2: Polycondensation

-

Temperature Increase: Gradually increase the reaction temperature to 220-260°C.

-

Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This helps to remove the remaining byproduct and any excess diol, driving the polymerization reaction towards higher molecular weights.

-

Monitoring Viscosity: As the polycondensation proceeds, the viscosity of the molten polymer will increase significantly. The reaction is monitored by the increase in torque on the mechanical stirrer.

-

Reaction Completion: The reaction is considered complete when the desired melt viscosity or stirrer torque is achieved, which typically takes another 2-4 hours.

-

Polymer Recovery: Release the vacuum with nitrogen and extrude the molten polymer from the reactor. The polymer can be cooled in a water bath and then pelletized or ground for further analysis.

Data Presentation

The following table summarizes typical reaction parameters and expected properties for polyesters synthesized from cycloaliphatic diols. These values can serve as a starting point for the synthesis using this compound.

| Parameter | Terephthalic Acid Co-monomer (Anticipated) | Adipic Acid Co-monomer (Anticipated) |

| Reaction Conditions | ||

| Esterification Temperature | 190-220°C | 180-210°C |

| Polycondensation Temp. | 240-260°C | 220-240°C |

| Catalyst Concentration | 200-400 ppm (e.g., Sb₂O₃) | 200-400 ppm (e.g., Ti(OBu)₄) |

| Vacuum Pressure | < 1 Torr | < 1 Torr |

| Expected Polymer Properties | ||

| Appearance | Off-white to pale yellow solid | Colorless to pale yellow solid |

| Glass Transition (Tg) | 60-90°C | 10-40°C |

| Melting Temperature (Tm) | 180-250°C (if crystalline) | 80-120°C (if crystalline) |

| Molecular Weight (Mn) | 15,000 - 30,000 g/mol | 15,000 - 30,000 g/mol |

| Polydispersity Index (PDI) | 1.8 - 2.5 | 1.8 - 2.5 |

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polyester, verify the incorporation of the this compound monomer, and to determine the copolymer composition. The presence of the double bond can be confirmed by characteristic peaks in the olefinic region.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl (~1720 cm⁻¹) and the C=C bond of the cyclohexene ring.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polyester.

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polyester.

Visualizations

Experimental Workflow

Caption: Experimental workflow for two-stage melt polymerization.

Synthesis Pathway

Caption: Polycondensation of this compound.

Disclaimer: The experimental protocols and expected data provided herein are generalized based on established polyester synthesis methodologies. Researchers should conduct their own optimization and characterization for the specific application. Safety precautions appropriate for high-temperature, high-vacuum polymer synthesis should be followed.

References

Application of 3-Cyclohexene-1,1-dimethanol in Epoxy Resin Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction